Physicochemical Characteristics of 2-Bromo-5-fluoropyrimidine: A Technical Guide
Physicochemical Characteristics of 2-Bromo-5-fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Bromo-5-fluoropyrimidine, a key building block in medicinal chemistry and drug discovery. The following sections detail its known properties, outline experimental protocols for their determination, and provide a logical workflow for the characterization of similar compounds.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₂BrFN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 176.97 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 255 °C at 760 mmHg | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[2] |
| Computed XLogP3-AA | 1.3 | --INVALID-LINK--[1] |
| Topological PolarSurface Area | 25.8 Ų | --INVALID-LINK--[1] |
Note: The melting point for the related but distinct compound, 2-Bromo-5-fluoropyridine, is reported as 29-31 °C.[3][4] This information is provided for contextual reference only and should not be attributed to 2-Bromo-5-fluoropyrimidine.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for organic compounds and would need to be adapted and optimized for the specific analysis of 2-Bromo-5-fluoropyrimidine.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the crystalline 2-Bromo-5-fluoropyrimidine is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range represents the melting point.
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For a pure substance, the melting range is typically narrow (0.5-2 °C).
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Solubility Determination
Objective: To determine the solubility of 2-Bromo-5-fluoropyrimidine in various solvents.
Methodology (Qualitative):
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Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, dichloromethane, and hexane.
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Procedure:
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To a small, known volume of solvent (e.g., 1 mL) in a test tube, a small, weighed amount of 2-Bromo-5-fluoropyrimidine (e.g., 10 mg) is added.
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The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).
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A visual inspection is made to determine if the solid has completely dissolved.
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If the solid dissolves, further aliquots are added until saturation is reached.
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Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).
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Methodology (Quantitative - Shake-Flask Method):
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Procedure:
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An excess amount of 2-Bromo-5-fluoropyrimidine is added to a known volume of the solvent in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The saturated solution is then filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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pKa Determination
Objective: To determine the acid dissociation constant (pKa) of 2-Bromo-5-fluoropyrimidine.
Methodology (Potentiometric Titration):
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Sample Preparation: A precise amount of 2-Bromo-5-fluoropyrimidine is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO if aqueous solubility is low).
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Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
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Procedure:
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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The pH of the solution is monitored and recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant added) is generated.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
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Spectroscopic Analysis
Objective: To obtain spectral data for structural confirmation and identification.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: 5-10 mg of 2-Bromo-5-fluoropyrimidine is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Apparatus: A high-resolution NMR spectrometer.
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Procedure:
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The sample is placed in an NMR tube.
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¹H NMR and ¹³C NMR spectra are acquired.
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The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. A ¹H NMR spectrum for 2-Bromo-5-fluoropyrimidine is available for reference.[5]
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b. Infrared (IR) Spectroscopy:
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Sample Preparation:
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Solid (KBr Pellet): A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
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Solid (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
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Apparatus: An FTIR spectrometer.
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Procedure:
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The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
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The absorption bands are analyzed to identify the presence of characteristic functional groups.
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c. Mass Spectrometry (MS):
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: A suitable ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Apparatus: A mass spectrometer.
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Procedure:
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The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.
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The exact mass can be used to confirm the elemental composition.
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Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as 2-Bromo-5-fluoropyrimidine.
Caption: Workflow for Physicochemical Characterization.
References
- 1. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoropyrimidine | 947533-45-1 [sigmaaldrich.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 5. 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR spectrum [chemicalbook.com]
